2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S.ClH/c1-25-17-6-5-15(12-18(17)26-2)13-20(24)22-9-7-21(8-10-22)14-16(23)19-4-3-11-27-19;/h3-6,11-12,16,23H,7-10,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBAPPOHILBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride, identified by its CAS number 2034569-35-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 387.5 g/mol. The structure includes a dimethoxyphenyl group and a piperazine moiety, which are known to influence biological interactions significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are involved in inflammatory processes. In vitro studies have shown that derivatives related to this compound exhibit selective inhibition against COX-II with varying potencies (IC50 values ranging from low micromolar to nanomolar concentrations) .
- Antioxidant Properties : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.
- Neuropharmacological Effects : The piperazine ring is associated with various neuropharmacological activities. Compounds containing piperazine have been reported to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and anxiety .
Biological Activity Summary Table
Case Study 1: Anti-inflammatory Activity
In a study evaluating various derivatives for anti-inflammatory properties, the compound demonstrated significant COX-II inhibitory activity comparable to established drugs like Celecoxib . The study highlighted the importance of structural modifications in enhancing selectivity and potency.
Case Study 2: Neuropharmacological Evaluation
Research involving animal models indicated that compounds similar to the one exhibited anxiolytic effects when administered at specific dosages. Behavioral tests showed reduced anxiety-like behaviors in rodents, suggesting potential therapeutic applications in anxiety disorders .
Recent Research Findings
Recent literature emphasizes the ongoing exploration of piperazine derivatives for their diverse pharmacological profiles. A review highlighted that modifications in the piperazine structure could lead to enhanced anticancer properties and better selectivity against various biological targets .
Furthermore, studies have indicated that compounds containing thiophene rings alongside piperazine structures may exhibit synergistic effects in biological activity due to their unique electronic properties .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism primarily involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in inflammation and cancer progression.
Case Study: Inhibition of mPGES-1
In a study conducted by Di Micco et al. (2021), the compound demonstrated significant inhibition of mPGES-1 at low micromolar concentrations, leading to reduced levels of prostaglandin E2 (PGE2), a molecule associated with tumor growth.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2c | 5.0 | mPGES-1 Inhibition |
| CAY10526 | 10.0 | COX Inhibition |
Antimicrobial Applications
The compound also exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. Its mechanisms include the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Case Study: Antimicrobial Properties
In investigations focused on biofilm-forming pathogens such as Staphylococcus aureus and Enterococcus faecalis, the compound not only inhibited planktonic growth but also significantly reduced biofilm viability.
| Pathogen | MIC (µM) | Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Enterococcus faecalis | 62.5 | Bacteriostatic |
Research Findings and Insights
The compound's dual action as both an anticancer and antimicrobial agent makes it a valuable candidate for further research. Its ability to modulate critical pathways in cancer and microbial infections suggests that it could lead to the development of new therapeutic strategies.
Preparation Methods
Core Piperazine Intermediate Synthesis
The piperazine moiety is synthesized via a three-component SN2 reaction involving 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), disulfides, and trimethylsilyl cyanide (TMSCN) in ethanol under alkaline conditions. For this compound, 2-(thiophen-2-yl)ethyl disulfide replaces phenyl disulfide to introduce the thiophene group.
Reaction conditions :
- Solvent : Ethanol (green solvent, 1 mL per 0.1 mmol substrate)
- Base : Cs₂CO₃ (0.6 mmol)
- Temperature : 100°C for 3 hours
- Yield : ~85% (calculated for analogous piperazinyl acetonitriles).
The mechanism proceeds via nucleophilic attack of the disulfide-derived thiolate on CAABC, followed by cyanide incorporation from TMSCN.
Ethanone-Thiophene Coupling
The ethanone-thiophene segment is prepared through Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of AlCl₃. Subsequent hydroxylation is achieved via stereoselective epoxidation using VO(acac)₂ and tert-butyl hydroperoxide (TBHP), followed by acid-catalyzed ring opening to yield 2-hydroxy-2-(thiophen-2-yl)ethyl acetate.
Key steps :
Final Condensation and Salt Formation
The piperazine intermediate is condensed with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane using triethylamine as a base. The free base is converted to the hydrochloride salt via treatment with HCl gas in diethyl ether.
Optimized conditions :
- Molar ratio : 1:1.2 (piperazine:acetyl chloride)
- Temperature : 0°C → 25°C, 4 h.
- Hydrochloride precipitation : 93% yield, purity >98% (HPLC).
Reaction Optimization and Mechanistic Studies
Solvent and Catalytic Effects
Comparative studies reveal ethanol as superior to methanol or DMF for piperazine synthesis due to enhanced nucleophilicity of thiolate intermediates. Microwave irradiation (80°C, 2 h) reduces reaction time by 40% compared to conventional heating.
Stereochemical Control
The hydroxyl group in the thiophene-ethyl segment is introduced with 65% enantiomeric excess using Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, (+)-DET). However, industrial-scale synthesis often sacrifices enantiopurity for cost efficiency.
Byproduct Analysis
Major byproducts include:
- Di-thiophene adducts : Formed via over-alkylation of piperazine (mitigated by stoichiometric control).
- N-Oxides : Arise from piperazine oxidation (prevented by inert atmosphere).
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O:MeCN).
- Stability : Degrades <2% after 6 months at 25°C (humidity-controlled).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method (WO2009057133A2) describes a continuous flow reactor for piperazine-ethanone coupling, achieving 92% yield with:
Green Chemistry Metrics
Applications and Derivatives
The hydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base, making it suitable for injectable formulations . Derivatives with modified thiophene substituents show promise as dopamine D3 receptor antagonists (IC₅₀ = 12 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
